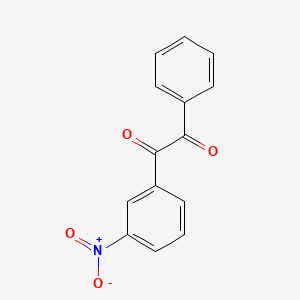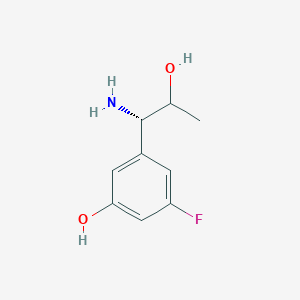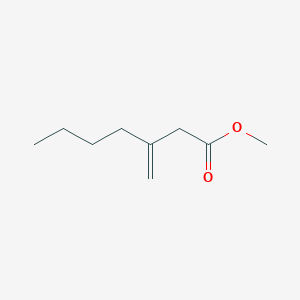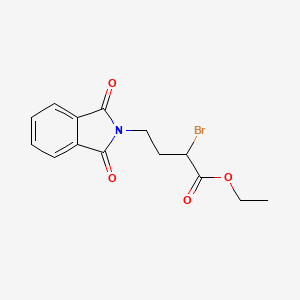
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate is an organic compound with the molecular formula C14H14BrNO4. It is characterized by the presence of a bromine atom, an ethyl ester group, and a 1,3-dioxoisoindolin-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate typically involves the reaction of phthalimide-protected gamma-aminobutyric acid (Pht-GABA) with thionyl chloride in carbon tetrachloride (CCl4). The reaction mixture is refluxed at approximately 85°C for 1 hour and 15 minutes, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of thionyl chloride and carbon tetrachloride, however, requires careful handling and adherence to safety protocols due to their hazardous nature.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction typically occurs under mild conditions with the use of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted amines or thiols.
Reduction: Products include alcohols or amines.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate has several scientific research applications, including:
Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological studies: It is employed in studies investigating the biological activity of isoindoline derivatives.
Industrial applications: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and interactions with biological molecules. The compound can act as an electrophile, facilitating nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate: This compound shares the isoindoline moiety and exhibits similar reactivity and applications.
N-isoindoline-1,3-diones: These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to ethyl 2-bromo-4-(1,3-dioxoisoindolin-2-yl)butanoate.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
ethyl 2-bromo-4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-2-20-14(19)11(15)7-8-16-12(17)9-5-3-4-6-10(9)13(16)18/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTWETDMTSVBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 6-cyano-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13039798.png)
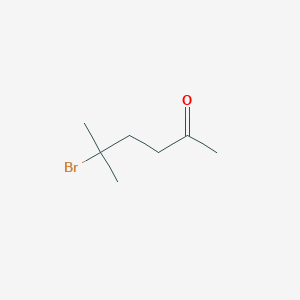
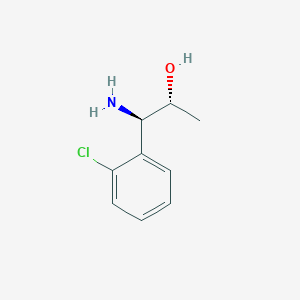
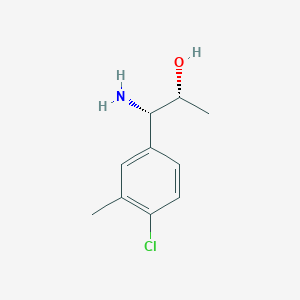
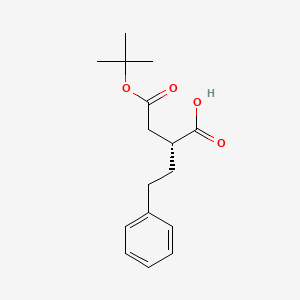
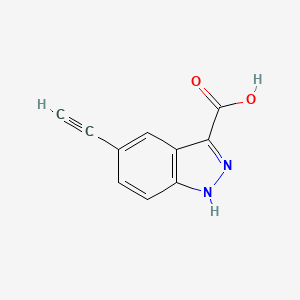
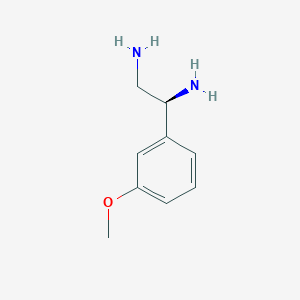
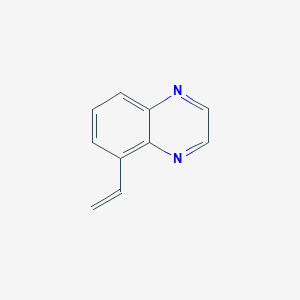
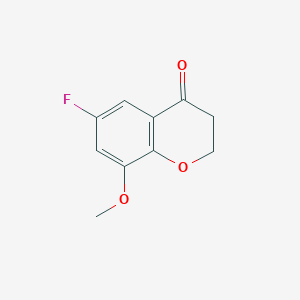

![2-(2-(Tert-butoxycarbonyl)-2-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13039865.png)
